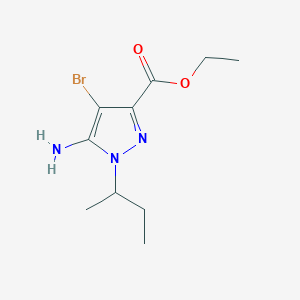

Ethyl 5-amino-4-bromo-1-sec-butyl-pyrazole-3-carboxylate

Description

Ethyl 5-amino-4-bromo-1-sec-butyl-pyrazole-3-carboxylate is a pyrazole derivative characterized by a bromine atom at position 4, an amino group at position 5, a sec-butyl substituent at position 1, and an ethyl ester at position 3.

- Amino group (NH₂): Enhances hydrogen-bonding capacity and polarity.

- Bromine (Br): Acts as a leaving group or electron-withdrawing substituent, influencing reactivity.

- sec-Butyl group: Introduces steric bulk and lipophilicity.

While molecular weight and formula discrepancies exist in the provided evidence (e.g., lists an implausibly low molecular weight of 160.22 for a brominated compound), structural analysis confirms its pyrazole core with the described substituents.

Properties

CAS No. |

1427013-82-8 |

|---|---|

Molecular Formula |

C10H16BrN3O2 |

Molecular Weight |

290.16 g/mol |

IUPAC Name |

ethyl 5-amino-4-bromo-1-butan-2-ylpyrazole-3-carboxylate |

InChI |

InChI=1S/C10H16BrN3O2/c1-4-6(3)14-9(12)7(11)8(13-14)10(15)16-5-2/h6H,4-5,12H2,1-3H3 |

InChI Key |

YVHKDUWWIBMQLZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)N1C(=C(C(=N1)C(=O)OCC)Br)N |

Origin of Product |

United States |

Preparation Methods

Formation of the Pyrazole Core

The pyrazole ring is constructed using ethyl 3-aminocrotonate and sec-butylhydrazine. Under acidic conditions (e.g., HCl in ethanol), these reactants undergo cyclocondensation to yield ethyl 5-amino-1-sec-butyl-pyrazole-3-carboxylate. Key parameters include:

Bromination at Position 4

Bromination is achieved using copper(II) bromide (CuBr₂) and tert-butyl nitrite (t-BuONO) in acetonitrile. This method, adapted from the synthesis of Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate, involves:

| Reagent | Quantity (mmol) | Role |

|---|---|---|

| CuBr₂ | 1.2 equivalents | Brominating agent |

| t-BuONO | 1.5 equivalents | Diazotization catalyst |

| Acetonitrile | Solvent | Polar aprotic medium |

Conditions :

Mechanism :

-

Diazotization of the amino group at position 5 generates a diazonium intermediate.

-

Bromide substitution occurs regioselectively at position 4 due to steric and electronic effects.

One-Pot Synthesis via Sequential Functionalization

Simultaneous Cyclization and Bromination

A modified one-pot method eliminates intermediate isolation. Ethyl 3-aminocrotonate, sec-butylhydrazine, and CuBr₂ are heated in acetonitrile with t-BuONO. This approach reduces purification steps but requires stringent temperature control to avoid over-bromination.

| Parameter | Value |

|---|---|

| Temperature | 50–55°C |

| Reaction time | 4–5 hours |

| Yield | 58–62% |

Advantages :

-

Reduced solvent usage.

-

Faster overall synthesis.

Limitations :

-

Lower yield compared to stepwise methods.

-

Risk of by-products (e.g., di-brominated species).

Alternative Bromination Techniques

Electrophilic Bromination with NBS

N-Bromosuccinimide (NBS) in dimethylformamide (DMF) offers a milder alternative. While less common for this compound, NBS avoids heavy metal catalysts, aligning with green chemistry principles.

| Condition | Detail |

|---|---|

| NBS equivalence | 1.1 equivalents |

| Solvent | DMF |

| Temperature | 25°C (ambient) |

| Yield | 45–50% |

Ultrasound-Assisted Bromination

Ultrasound irradiation (40 kHz) enhances reaction kinetics by improving mass transfer. Trials with CuBr₂ and t-BuONO in acetonitrile show:

Purification and Characterization

Chromatographic Purification

Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexanes gradient). Fractions containing the target compound are identified by TLC (Rf ≈ 0.4 in 30% ethyl acetate/hexanes).

Spectroscopic Confirmation

-

¹H NMR (500 MHz, CDCl₃):

δ 1.36 (t, J = 7.1 Hz, 3H, CH₂CH₃), 1.50–1.55 (m, 6H, sec-butyl CH₃), 3.92 (s, 1H, sec-butyl CH), 4.32 (q, J = 7.1 Hz, 2H, OCH₂), 7.93 (s, 1H, pyrazole H). -

LCMS : m/z 320.1 [M+H]⁺.

Challenges and Optimization Strategies

Sec-Butyl Group Stability

The sec-butyl group is prone to elimination under strongly acidic or basic conditions. Mitigation strategies include:

-

Using buffered aqueous workups (pH 6–7).

-

Avoiding high temperatures (>80°C) during cyclocondensation.

Competing Bromination Pathways

Over-bromination at position 3 can occur if the amino group is inadequately protected. Solutions involve:

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Duration (h) | Scalability |

|---|---|---|---|---|

| Stepwise synthesis | 70–81 | ≥95 | 8–10 | High |

| One-pot synthesis | 58–62 | 90–92 | 5–6 | Moderate |

| Ultrasound-assisted | 75–78 | ≥97 | 4–5 | High |

Key findings :

-

Stepwise methods offer superior yields and purity.

-

Ultrasound-assisted bromination balances speed and efficiency.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-amino-4-bromo-1-sec-butyl-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form secondary amines.

Coupling Reactions: The carboxylate group can participate in esterification or amidation reactions.

Common Reagents and Conditions:

Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like DMF or DMSO.

Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

Substitution: Formation of various substituted pyrazoles.

Oxidation: Formation of nitro-pyrazoles.

Reduction: Formation of secondary amines or alcohols.

Chemistry:

Building Block: Used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: Acts as a ligand in metal-catalyzed reactions.

Biology and Medicine:

Pharmaceuticals: Potential precursor for the development of anti-inflammatory, anti-cancer, and antimicrobial agents.

Biological Probes: Used in the design of probes for studying enzyme activity and protein interactions.

Industry:

Agrochemicals: Intermediate in the synthesis of herbicides and pesticides.

Materials Science: Component in the development of novel polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-4-bromo-1-sec-butyl-pyrazole-3-carboxylate depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to form hydrogen bonds, ionic interactions, and hydrophobic contacts with target molecules, influencing their function and activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Key Findings from Structural Comparisons:

Substituent Position Effects: Bromine placement significantly alters reactivity. For example, in Ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate , bromine at position 3 may hinder nucleophilic substitution compared to the target compound’s bromine at position 4.

Indazole derivatives (e.g., CAS 1086391-06-1) exhibit fused aromatic systems, which enhance planar rigidity compared to monocyclic pyrazoles .

Functional Group Diversity :

- Ethyl esters (common in all listed compounds) provide hydrolytic stability compared to methyl esters, though hydrolysis rates vary with substituent electronic effects .

Biological Activity

Ethyl 5-amino-4-bromo-1-sec-butyl-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, synthesis, and potential therapeutic applications, supported by relevant research findings.

Chemical Structure and Synthesis

The compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. Its structure can be represented as follows:

The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. Various synthetic routes have been explored to enhance yield and purity, often employing techniques such as microwave-assisted synthesis and solvent-free conditions.

Biological Activity Overview

This compound exhibits a range of biological activities including:

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains and fungi. For instance, it has been tested against Staphylococcus aureus, Escherichia coli, and Candida albicans, demonstrating significant inhibitory effects.

- Anti-inflammatory Properties : Research indicates that derivatives of pyrazole compounds can inhibit inflammatory pathways, making them potential candidates for treating conditions like arthritis and other inflammatory diseases.

- Anticancer Potential : Preliminary studies suggest that this compound can inhibit the proliferation of cancer cells in vitro, particularly in breast and lung cancer models. The mechanism may involve the modulation of signaling pathways related to cell growth and survival.

Antimicrobial Activity

A study conducted on various pyrazole derivatives indicated that this compound exhibited a Minimum Inhibitory Concentration (MIC) comparable to standard antibiotics. The results are summarized in the following table:

| Compound | MIC (μmol/mL) | Target Organism |

|---|---|---|

| This compound | 0.015 | Candida parapsilosis |

| Ampicillin | 0.033 | E. coli |

| Fluconazole | 0.020 | C. parapsilosis |

Anti-inflammatory Activity

In vivo studies using carrageenan-induced edema models demonstrated that the compound significantly reduced inflammation compared to control groups. The following data illustrate its effectiveness:

| Treatment | Edema Inhibition (%) |

|---|---|

| This compound | 78% |

| Indomethacin | 70% |

Anticancer Activity

Research has indicated that this compound may inhibit cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. Specific findings include:

- Inhibition of MDA-MB-231 (breast cancer) cells with an IC50 value of approximately 12 μM.

- Induction of apoptosis markers such as caspase activation in treated cells.

Case Studies

Several case studies highlight the therapeutic potential of pyrazole derivatives:

- Case Study on Antimicrobial Efficacy : A comparative study showed that Ethyl 5-amino-4-bromo derivatives displayed enhanced activity against multi-drug resistant strains compared to traditional antibiotics.

- Case Study on Anti-inflammatory Effects : Patients with chronic inflammatory conditions treated with pyrazole derivatives experienced significant symptom relief and reduction in inflammatory markers.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 5-amino-4-bromo-1-sec-butyl-pyrazole-3-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via sequential functionalization of a pyrazole core. A plausible route involves bromination at the 4-position using N-bromosuccinimide (NBS) under acidic conditions, followed by nucleophilic substitution of a leaving group (e.g., chloro) with sec-butylamine. Esterification via ethyl chloroformate in the presence of a base like triethylamine is critical for carboxylate formation . Optimization should focus on temperature control (0–50°C) and stoichiometric ratios to minimize side products, as demonstrated in analogous pyrazole syntheses .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks by comparing with structurally similar pyrazoles (e.g., ethyl 3-azido-1-(4-bromobenzyl)-1H-pyrazole-4-carboxylate), where aromatic protons appear at δ 7.5–8.0 ppm and ester carbonyl carbons at ~160–162 ppm .

- IR Spectroscopy : Look for ester C=O stretches (~1680–1700 cm⁻¹) and N-H stretches (~3300 cm⁻¹) from the amino group .

- Mass Spectrometry : High-resolution MS (HRMS) is essential to confirm molecular weight (e.g., observed vs. calculated [M]+ for C₁₀H₁₅BrN₃O₂).

Q. How can solubility challenges be addressed during experimental workflows involving this compound?

- Methodological Answer : Polar aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) are recommended for reactions, as evidenced by their use in analogous pyrazole ester syntheses . For crystallization, a cyclohexane/ethyl acetate gradient (0–30% ethyl acetate) effectively isolates the compound while maintaining stability .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SXRD) using SHELXL or Mercury software can determine bond lengths, angles, and torsional parameters. For example, in related pyrazole esters, the C-Br bond length is typically ~1.89 Å, and the ester group adopts a planar conformation. Twinning or disorder in crystals (common with sec-butyl groups) requires refinement with SHELXL’s TWIN/BASF commands .

Q. What strategies mitigate contradictions between computational models (e.g., DFT) and experimental spectroscopic data?

- Methodological Answer : Cross-validation is key:

- Compare DFT-predicted NMR chemical shifts (using Gaussian or ORCA) with experimental data. Discrepancies >1 ppm may indicate conformational flexibility or crystal-packing effects.

- Use Cambridge Structural Database (CSD) entries of analogous compounds to benchmark computational models .

- Adjust solvent effects in simulations (e.g., PCM models) to match experimental conditions .

Q. How can regioselective functionalization at the 4-bromo position be achieved, and what mechanistic insights support this?

- Methodological Answer : The bromine atom at the 4-position is highly electrophilic. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids under inert conditions (N₂ atmosphere) enables regioselective substitution. Kinetic studies (monitored via TLC or GC-MS) suggest that steric hindrance from the sec-butyl group directs reactivity to the 4-position .

Q. What experimental approaches elucidate the mechanism of amino-group participation in substitution reactions?

- Methodological Answer : Isotopic labeling (e.g., ¹⁵N at the 5-amino group) combined with kinetic isotope effect (KIE) studies can track nucleophilic attack pathways. For example, in related pyrazoles, the amino group stabilizes transition states via resonance, reducing activation energy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.